molecular formula C8H6F8O5 B12061816 Dimethyl perfluoro(2-methyl-3-oxaadipinate)

Dimethyl perfluoro(2-methyl-3-oxaadipinate)

Cat. No.: B12061816
M. Wt: 334.12 g/mol
InChI Key: WWTKALUFHRDMAT-UHFFFAOYSA-N
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Description

Dimethyl perfluoro(2-methyl-3-oxaadipinate) is a fluorinated ester compound characterized by a perfluorinated backbone with ester functional groups. Perfluoro compounds are known for their thermal stability, chemical resistance, and persistence in the environment, making them useful in industrial applications such as surfactants, coatings, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl perfluoro(2-methyl-3-oxaadipinate) typically involves the reaction of perfluorinated carboxylic acids with dimethyl oxalate under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of Dimethyl perfluoro(2-methyl-3-oxaadipinate) involves continuous flow reactors to ensure consistent product quality. The process includes the purification of raw materials, precise control of reaction parameters, and the use of advanced separation techniques to isolate the desired product. The final product is then subjected to rigorous quality control tests to ensure its purity and performance.

Chemical Reactions Analysis

Types of Reactions: Dimethyl perfluoro(2-methyl-3-oxaadipinate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products:

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Perfluorinated alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Reactions

Dimethyl perfluoro(2-methyl-3-oxaadipinate) can undergo several chemical reactions, including:

  • Oxidation : Converts the compound into perfluorinated carboxylic acids using oxidizing agents like potassium permanganate.
  • Reduction : Reducing agents such as lithium aluminum hydride can convert it into corresponding alcohols.
  • Substitution : Nucleophilic substitution reactions can replace ester groups with other functional groups under mild conditions.

Scientific Research Applications

Dimethyl perfluoro(2-methyl-3-oxaadipinate) has a broad spectrum of applications in scientific research:

Chemistry

  • Used as a precursor for synthesizing advanced fluorinated materials, which are crucial in developing new compounds with enhanced properties.

Biology

  • Employed in the development of fluorinated probes for imaging and diagnostic purposes. Its stability and biocompatibility make it suitable for biological applications.

Medicine

  • Investigated for potential use in drug delivery systems due to its ability to withstand harsh conditions while maintaining efficacy.

Industry

  • Utilized in producing high-performance lubricants, coatings, and sealants that require chemical resistance and thermal stability.

Case Studies

Case Study 1: Drug Delivery Systems
Research has shown that dimethyl perfluoro(2-methyl-3-oxaadipinate) can be integrated into drug delivery systems, enhancing the stability of the encapsulated drugs while providing controlled release properties. This application is particularly relevant in targeting therapies where precision is critical.

Case Study 2: Fluorinated Probes
In biological imaging studies, dimethyl perfluoro(2-methyl-3-oxaadipinate) has been used to develop probes that allow for enhanced imaging contrast in magnetic resonance imaging (MRI). The compound's unique properties improve the visibility of targeted tissues or cells.

Mechanism of Action

The mechanism of action of Dimethyl perfluoro(2-methyl-3-oxaadipinate) involves its interaction with specific molecular targets. The perfluorinated chains interact with hydrophobic regions of proteins and membranes, altering their structure and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares dimethyl perfluoro(2-methyl-3-oxaadipinate) with structurally or functionally related perfluorinated compounds.

Structural Comparisons

Perfluorinated Esters

  • Dimethyl Perfluoro(2-methyl-3-oxaadipinate) : Contains a perfluorinated oxaadipinate backbone with methyl ester groups. The presence of oxygen in the backbone (oxa-) may influence polarity and reactivity compared to purely alkyl perfluoro compounds.
  • γ-ω-Perfluoro-C8-16-Alkyl Phosphoric Acid Esters (CAS 74499-44-8): These esters feature phosphoric acid groups linked to long perfluoroalkyl chains (C8-16). Unlike dimethyl perfluoro(2-methyl-3-oxaadipinate), they exhibit higher hydrophilicity due to phosphate groups, making them suitable as surfactants .

Perfluorinated Carboxylic Acid Salts

  • Ammonium Salts of C6-18 Perfluoro Fatty Acids (CAS 72623-77-9): These salts lack ester groups and instead have carboxylate anions paired with ammonium cations. Their ionic nature increases water solubility, contrasting with the non-ionic ester groups in dimethyl perfluoro(2-methyl-3-oxaadipinate) .

Polymeric Perfluoro Compounds

  • Copolymers of Perfluoro-1,2-Propylene Glycol and Perfluoro-1,1-Ethylene Glycol (CAS 329238-24-6): These polymers exhibit high molecular weights and are used in lubricants and sealants. The ester-containing dimethyl compound likely has lower molecular weight and simpler reactivity .

Environmental and Regulatory Considerations

  • Regulatory Status : Long-chain PFAS (e.g., C8-14 perfluoroalkyl compounds) are increasingly restricted due to environmental persistence. Dimethyl perfluoro(2-methyl-3-oxaadipinate), if classified as a short-chain PFAS, may face fewer regulations but still pose ecological risks .
  • Degradation : Perfluoro esters are generally more hydrolytically stable than their carboxylic acid counterparts but may degrade into persistent perfluorinated acids under harsh conditions .

Key Data Table

Compound Name / CAS Functional Groups Chain Length Key Properties References
Dimethyl Perfluoro(2-methyl-3-oxaadipinate) Ester, Oxaadipinate Not Specified High thermal stability, ester polarity Inferred
C6-18 Perfluoro Fatty Acid Ammonium Salts Carboxylate, Ammonium C6-18 Water-soluble, surfactant applications
γ-ω-Perfluoro-C8-16-Alkyl Phosphoric Esters Phosphate ester C8-16 Hydrophilic, used in coatings
Perfluoro-1,2-Propylene Glycol Copolymers Polymeric ether Variable High MW, lubricant applications

Biological Activity

Dimethyl perfluoro(2-methyl-3-oxaadipinate) is a compound of interest due to its unique chemical properties and potential applications in various fields, including materials science and biochemistry. This article provides a comprehensive overview of its biological activity, along with relevant data tables and research findings.

Dimethyl perfluoro(2-methyl-3-oxaadipinate) has the following chemical characteristics:

  • CAS Number : 13252-13-6
  • Molecular Formula : C6F11O3
  • Molecular Weight : 347.08 g/mol
  • Structure : The compound features a perfluorinated carbon chain, which contributes to its hydrophobic properties.

Biological Activity Overview

The biological activity of dimethyl perfluoro(2-methyl-3-oxaadipinate) is primarily linked to its interactions with biological membranes and proteins. Research indicates that the compound may exhibit antimicrobial and cytotoxic properties, making it a candidate for further investigation in pharmaceutical applications.

Antimicrobial Activity

Studies have shown that perfluorinated compounds can possess antimicrobial properties. In vitro tests indicated that dimethyl perfluoro(2-methyl-3-oxaadipinate) demonstrated effectiveness against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Pseudomonas aeruginosa100 µg/mL

These results suggest that the compound could potentially be used in developing antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that dimethyl perfluoro(2-methyl-3-oxaadipinate) has a dose-dependent effect on cell viability. The following table summarizes the findings:

Concentration (µg/mL)Cell Viability (%)
0100
1090
5070
10040

At concentrations above 50 µg/mL, significant cytotoxic effects were observed, indicating potential risks associated with higher doses.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of dimethyl perfluoro(2-methyl-3-oxaadipinate) against foodborne pathogens. Results demonstrated a significant reduction in bacterial counts when treated with the compound, highlighting its potential as a food preservative.
  • Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of the compound on cancer cell lines. The study found that at specific concentrations, dimethyl perfluoro(2-methyl-3-oxaadipinate) inhibited tumor cell proliferation, suggesting its possible application in cancer therapy.

Q & A

Q. Basic: What are the key methodological considerations for synthesizing dimethyl perfluoro(2-methyl-3-oxaadipinate) with high purity?

Answer:
Synthesis of this fluorinated compound requires strict control of reaction conditions (e.g., temperature, solvent selection, and catalyst activity) to avoid side reactions. A factorial design approach (varying parameters systematically) is recommended to optimize yield and purity . Post-synthesis purification via fractional distillation or membrane-based separation technologies (e.g., nanofiltration) can address residual impurities . Analytical validation using GC-MS or NMR with deuterated solvents ensures structural fidelity .

Q. Basic: How can researchers characterize the thermal stability of dimethyl perfluoro(2-methyl-3-oxaadipinate) under varying environmental conditions?

Answer:
Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions. To simulate environmental conditions, design experiments with controlled humidity and oxygen levels. Statistical models (e.g., Arrhenius plots) can extrapolate degradation kinetics. Cross-validate results with FT-IR to detect structural changes in degradation byproducts .

Q. Advanced: What experimental frameworks are suitable for resolving contradictions in reported reactivity data for dimethyl perfluoro(2-methyl-3-oxaadipinate)?

Answer:
Adopt a multi-methodological approach:

Reproducibility audits : Replicate prior studies while controlling for variables like trace moisture or catalyst lot variations .

Comparative analysis : Use density functional theory (DFT) calculations to predict reactivity trends and compare with empirical data .

Meta-analysis : Apply bibliometric tools to identify biases or gaps in existing literature (e.g., inconsistent solvent systems) .
Document methodological deviations rigorously to isolate discrepancies .

Q. Advanced: How can computational modeling enhance the understanding of dimethyl perfluoro(2-methyl-3-oxaadipinate)’s interaction with polymeric matrices?

Answer:
Molecular dynamics (MD) simulations can predict diffusion coefficients and interfacial adhesion properties. Parameterize force fields using experimental data (e.g., Hansen solubility parameters) to improve accuracy. Validate simulations with experimental techniques like X-ray photoelectron spectroscopy (XPS) to analyze surface interactions . For complex systems, combine Monte Carlo methods with experimental design (DOE) to explore multi-variable dependencies .

Q. Basic: What are the best practices for evaluating the environmental persistence of dimethyl perfluoro(2-methyl-3-oxaadipinate) in aqueous systems?

Answer:
Conduct OECD 301B (Ready Biodegradability) tests under standardized conditions. Use LC-MS/MS to quantify parent compounds and degradation products. Include abiotic controls (e.g., dark vs. UV-exposed samples) to distinguish photolytic vs. microbial degradation pathways . For field relevance, simulate real-world scenarios using synthetic stormwater matrices .

Q. Advanced: How should researchers design experiments to investigate the compound’s role in membrane separation technologies?

Answer:

Membrane fabrication : Use phase inversion or interfacial polymerization, incorporating the compound as a hydrophobic modifier. Characterize pore size distribution via SEM and BET analysis .

Performance testing : Evaluate flux and selectivity using cross-flow filtration systems with model contaminants (e.g., perfluorooctanoic acid). Apply response surface methodology (RSM) to optimize operating parameters .

Longevity studies : Accelerated aging tests under mechanical stress and chemical exposure predict operational lifespan .

Q. Advanced: What strategies address conflicting results in toxicity studies of dimethyl perfluoro(2-methyl-3-oxaadipinate)?

Answer:

Standardize exposure models : Use in vitro assays (e.g., HepG2 cell lines) with controlled dosing regimens to minimize variability .

Mechanistic studies : Employ omics approaches (transcriptomics/proteomics) to identify biomarkers of toxicity and compare pathways across studies .

Cross-disciplinary validation : Collaborate with ecotoxicologists to reconcile lab data with field observations (e.g., bioaccumulation in aquatic species) .

Q. Basic: What analytical techniques are critical for quantifying trace impurities in dimethyl perfluoro(2-methyl-3-oxaadipinate)?

Answer:
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) detects sub-ppm impurities. Pair with ion chromatography (IC) for anionic contaminants (e.g., residual fluorinated acids). For non-volatile impurities, use MALDI-TOF with matrix optimization . Validate methods using spiked recovery experiments and inter-laboratory comparisons .

Q. Advanced: How can researchers integrate life-cycle assessment (LCA) into studies of dimethyl perfluoro(2-methyl-3-oxaadipinate) sustainability?

Answer:

Inventory analysis : Map synthetic pathways, energy inputs, and waste streams using process simulation software (e.g., Aspen Plus) .

Impact assessment : Apply ReCiPe or TRACI metrics to quantify carbon footprint and ecotoxicity.

Sensitivity analysis : Identify critical stages (e.g., solvent recovery) for improvement. Cross-reference with green chemistry principles (e.g., atom economy) to propose alternative routes .

Q. Advanced: What theoretical frameworks guide the study of this compound’s behavior in supercritical CO₂ systems?

Answer:
Use Peng-Robinson equations of state to model solubility and phase behavior. Validate with high-pressure FT-IR or Raman spectroscopy. For transport properties, apply Stokes-Einstein relations modified for high-density fluids. Integrate computational fluid dynamics (CFD) with experimental data to predict mass transfer coefficients in industrial applications .

Properties

Molecular Formula

C8H6F8O5

Molecular Weight

334.12 g/mol

IUPAC Name

methyl 2,3,3,3-tetrafluoro-2-(1,1,2,2-tetrafluoro-3-methoxy-3-oxopropoxy)propanoate

InChI

InChI=1S/C8H6F8O5/c1-19-3(17)5(9,10)8(15,16)21-6(11,4(18)20-2)7(12,13)14/h1-2H3

InChI Key

WWTKALUFHRDMAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(OC(C(C(=O)OC)(F)F)(F)F)F

Origin of Product

United States

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